2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
Description
This compound features a 1H-indole core substituted at position 3 with a (2-fluorobenzyl)sulfonyl group and at position 1 with a morpholinoethanone moiety. The 2-fluorobenzyl substituent may influence lipophilicity and steric effects, distinguishing it from analogs with different halogen placements or substituents .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCWIBPZDPMLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 437.5 g/mol. The presence of a sulfonyl group, an indole ring, and a morpholine moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances binding affinity to enzymes and receptors, while the indole ring plays a crucial role in stabilizing these interactions.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) disorders.
Biological Activity Overview
The biological activities of this compound include:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting tumor growth by targeting specific cancer cell pathways. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
| CNS Activity | Investigated for effects on neurotransmitter systems, indicating potential use in treating CNS disorders. |
Case Studies and Research Findings
Research has highlighted several promising findings regarding the biological activity of this compound:
-
Anticancer Properties :
- A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through caspase activation pathways .
- Anti-inflammatory Effects :
- CNS Applications :
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Benzyl Groups
Compound A: 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7)
- Key Differences :
- Halogen Position : 4-chlorobenzyl vs. 2-fluorobenzyl.
- Electronic Effects : The electron-withdrawing fluorine at the ortho position (Compound A: para-chlorine) may reduce steric hindrance while increasing dipole interactions.
- Lipophilicity : The 2-fluorobenzyl group likely lowers logP compared to 4-chlorobenzyl due to reduced hydrophobic surface area .
Table 1: Halogen-Substituted Analogs
| Feature | Target Compound | Compound A |
|---|---|---|
| Halogen Substituent | 2-Fluorobenzyl | 4-Chlorobenzyl |
| Molecular Weight | ~432.44 g/mol (calculated) | ~447.33 g/mol (CAS: 850932-97-7) |
| Key Interactions | Enhanced dipole (F) | Steric bulk (Cl) |
Analogs with Modified Core Structures
Compound B : 2-[3-(Morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS: 901273-47-0)
- Key Differences: Core Structure: Isoindol-imine vs. indole. Sulfonyl Placement: Morpholine sulfonyl at phenyl position 3 vs. indole position 3. This may affect binding to targets like kinases or GPCRs .
Table 2: Core Structure Comparison
| Feature | Target Compound | Compound B |
|---|---|---|
| Core | 1H-Indole | 2,3-Dihydro-1H-isoindol-imine |
| Sulfonyl Group | At indole-C3 | At phenyl-C3 |
| Pharmacophore | Morpholinoethanone | Morpholine sulfonyl |
Analogs with Alternative Substituents
Compound C : N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide
- Key Differences :
Compound D : 3-Phenyl-oxindole (CAS: 3456-79-9)
- Key Differences: Oxindole Core: The lactam ring in oxindole introduces rigidity and hydrogen-bond donor/acceptor sites, contrasting with the planar indole system. Substituent: Phenyl at C3 vs. sulfonyl-morpholinoethanone.
Discussion of Structural and Functional Implications
- Electronic Effects: The 2-fluorobenzyl group in the target compound provides a balance of electronegativity and steric accessibility, unlike bulkier halogens (e.g., 4-Cl in Compound A) or non-halogenated analogs.
- Morpholine Role: The morpholinoethanone group is conserved across analogs (e.g., Compounds A and B), suggesting its critical role in solubility and target binding.
- Sulfonyl Group : Present in all analogs discussed, this moiety likely enhances binding to serine/threonine kinases or proteases via polar interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
